REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:8]([C:9](OCC)=[O:10])=[CH:7][N:6]=[C:5]([S:14][CH3:15])[N:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][NH:2][C:3]1[C:8]([CH2:9][OH:10])=[CH:7][N:6]=[C:5]([S:14][CH3:15])[N:4]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
CNC1=NC(=NC=C1C(=O)OCC)SC
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 1 h at RT
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was carefully quenched with 10 mL water, 7 mL of 10% aq NaOH
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 1 h
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Duration
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1 h
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC(=NC=C1CO)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |